"Ethyl 2-methylthiazole-5-carboxylate" basic properties
"Ethyl 2-methylthiazole-5-carboxylate" basic properties
An In-depth Technical Guide on Ethyl 2-methylthiazole-5-carboxylate
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Ethyl 2-methylthiazole-5-carboxylate, targeted at researchers, scientists, and professionals in drug development.
Core Properties
Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class. Its fundamental properties are summarized below.
Physicochemical Properties
The key physical and chemical identifiers for Ethyl 2-methylthiazole-5-carboxylate are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| CAS Number | 79836-78-5 | [1] |
| Appearance | Solid | |
| Form | Solid | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. (Note: Data for the related methyl ester)[3] | |
| Storage Class | 11 - Combustible Solids |
Structural Identifiers
Structural representations and identifiers are crucial for database searches and chemical informatics.
| Identifier | Value | Source |
| SMILES String | O=C(OCC)C1=CN=C(C)S1 | |
| InChI | 1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
| InChI Key | ORCQTMZHDQSNOJ-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of thiazole derivatives is of significant interest. A practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates has been developed as an efficient alternative to traditional two-step reactions.
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A facile one-pot synthesis method has been developed for ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives from commercially available materials.[4]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
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Water
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Tetrahydrofuran (THF)
Experimental Procedure:
-
A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (0.06 mol) is added to the mixture.
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The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).
-
Thiourea (0.05 mol) is added to the mixture.
-
The reaction mixture is heated to 80°C for 2 hours to yield the product.
This method is noted for its mild reaction conditions and good yields.[4]
A plausible mechanism for this one-pot reaction has been proposed.[4] The general workflow is depicted below.
Caption: Workflow for the one-pot synthesis of thiazole derivatives.
Applications in Research and Drug Development
Thiazole ring systems are important structural motifs in medicinal chemistry.
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Drug Development : The 2-Amino-1,3-thiazole ring system is a scaffold used in the development of drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[4]
-
Antineoplastic Potential : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity against various human cells, indicating a promising potential as antineoplastic agents.[4]
-
Chemical Intermediate : This class of compounds serves as crucial building blocks in organic synthesis for preparing biologically important and medicinally useful agents.[4] For instance, a related compound, ethyl 2-bromothiazole-5-carboxylate, is a raw material for synthesizing an effective anti-gout drug.[5]
Safety and Handling
Proper handling and storage are essential when working with this chemical.
| Hazard Information | Details | Source |
| Storage Class | 11 - Combustible Solids | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [6] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6][7] |
The logical relationship for assessing the utility of this compound in a research context is outlined below.
Caption: Logical flow for evaluating a chemical compound for research.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE CAS#: 58334-08-0 [m.chemicalbook.com]
- 3. Buy Methyl 2-ethyl-thiazole-5-carboxylate (EVT-8705908) [evitachem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [guidechem.com]
- 6. achmem.com [achmem.com]
- 7. echemi.com [echemi.com]
